

An In-depth Technical Guide to the Chemical Properties and Structure of Diethylsilane

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Diethylsilane*

Cat. No.: *B7801327*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diethylsilane ((C₂H₅)₂SiH₂) is a versatile organosilane compound recognized for its utility as a reducing agent and as a precursor in chemical vapor deposition processes. This technical guide provides a comprehensive overview of the chemical properties, molecular structure, and reactivity of **diethylsilane**. Detailed experimental protocols for its synthesis and application in chemical reductions are presented, alongside a thorough analysis of its spectroscopic characteristics. All quantitative data have been summarized in structured tables for ease of reference, and key molecular and procedural information is visualized through diagrams generated using Graphviz (DOT language).

Chemical and Physical Properties

Diethylsilane is a clear, colorless liquid that is highly flammable.[1][2] It is miscible with several organic solvents, including tetrahydrofuran, diethyl ether, 1,4-dioxane, and benzene. Key physical and chemical properties are summarized in the table below.

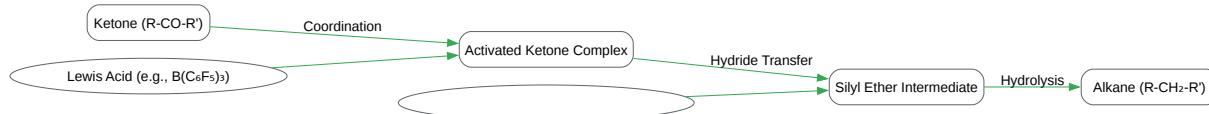
Property	Value	Reference(s)
Molecular Formula	C ₄ H ₁₂ Si	[2]
Molecular Weight	88.22 g/mol	[2]
Boiling Point	56 °C	[1]
Melting Point	-134 °C	[1]
Density	0.681 g/cm ³ at 25 °C	[1]
Flash Point	-20 °C	[1]
Vapor Pressure	207.52 mmHg	[2]

Molecular Structure

The molecular structure of **diethylsilane** features a central silicon atom bonded to two ethyl groups and two hydrogen atoms, resulting in a tetrahedral geometry around the silicon atom.

While precise, experimentally determined bond lengths and angles for **diethylsilane** are not readily available in the searched literature, they can be estimated based on related silane structures determined through techniques like gas-phase electron diffraction.[\[3\]](#) For instance, the Si-C bond length in similar organosilanes is typically around 1.87 Å, and the H-Si-H and C-Si-C bond angles are expected to be close to the ideal tetrahedral angle of 109.5°.

Molecular Structure of **Diethylsilane**


Reactivity and Applications

Diethylsilane is a potent reducing agent, particularly for the deoxygenation of carbonyl compounds to their corresponding alkanes. This reactivity is often enhanced by the presence of a Lewis acid, such as tris(pentafluorophenyl)borane, which activates the carbonyl group towards hydride transfer from the silane.[\[4\]](#)[\[5\]](#)

Reduction of Ketones

A common application of **diethylsilane** is the reduction of ketones to alkanes. The general mechanism involves the activation of the ketone by a Lewis acid, followed by hydride transfer

from the **diethylsilane**.

[Click to download full resolution via product page](#)

Ketone Reduction Workflow

Experimental Protocols

Synthesis of Diethylsilane

A common method for the synthesis of **diethylsilane** is the reduction of diethyldichlorosilane with a hydride-donating agent like lithium aluminum hydride ($LiAlH_4$).^[6]

Materials:

- Diethyldichlorosilane ($(C_2H_5)_2SiCl_2$)^[7]
- Lithium aluminum hydride ($LiAlH_4$)
- Anhydrous diethyl ether
- Distillation apparatus
- Three-necked round-bottom flask
- Dropping funnel
- Condenser
- Nitrogen or Argon gas supply

Procedure:

- Set up a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a condenser, and an inert gas inlet.
- Under a positive pressure of nitrogen or argon, charge the flask with a suspension of lithium aluminum hydride in anhydrous diethyl ether.
- Cool the flask in an ice bath.
- Add a solution of diethyldichlorosilane in anhydrous diethyl ether dropwise from the dropping funnel to the stirred suspension of LiAlH₄.
- After the addition is complete, allow the reaction mixture to warm to room temperature and then gently reflux for a few hours to ensure the reaction goes to completion.
- Cool the reaction mixture and carefully quench any excess LiAlH₄ by the slow, dropwise addition of water or a saturated aqueous solution of sodium sulfate.
- Filter the resulting mixture to remove the inorganic salts.
- The **diethylsilane** product is isolated from the filtrate by fractional distillation. The boiling point of **diethylsilane** is 56 °C.[1]

[Click to download full resolution via product page](#)

Synthesis of **Diethylsilane** Workflow

Reduction of a Ketone to an Alkane

The following is a general procedure for the reduction of a ketone to its corresponding alkane using **diethylsilane**, adapted from a similar procedure using triethylsilane.[8]

Materials:

- Ketone

- **Diethylsilane**
- Tris(pentafluorophenyl)borane ($B(C_6F_5)_3$) or another suitable Lewis acid
- Anhydrous dichloromethane
- Saturated aqueous sodium bicarbonate solution
- Anhydrous magnesium sulfate
- Rotary evaporator
- Standard glassware for organic synthesis

Procedure:

- In a dry, round-bottom flask under an inert atmosphere, dissolve the ketone in anhydrous dichloromethane.
- Add the Lewis acid catalyst (e.g., a catalytic amount of $B(C_6F_5)_3$) to the solution.
- Add **diethylsilane** to the reaction mixture (typically 2-3 equivalents relative to the ketone).
- Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
- Upon completion, quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution.
- Separate the organic layer, and extract the aqueous layer with dichloromethane.
- Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
- Purify the resulting crude product by column chromatography on silica gel to yield the pure alkane.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectra of **diethylsilane** are relatively simple and consistent with its molecular structure.

- ^1H NMR: The proton NMR spectrum is expected to show a quartet for the methylene protons ($-\text{CH}_2-$) and a triplet for the methyl protons ($-\text{CH}_3$) of the ethyl groups, with coupling between them. The protons directly attached to the silicon (Si-H) will appear as a multiplet. Based on data for similar silanes like dimethylsilane, the Si-H protons would likely appear around 3.80 ppm, while the ethyl protons would be further upfield.[9]
- ^{13}C NMR: The carbon-13 NMR spectrum is expected to show two distinct signals corresponding to the methyl and methylene carbons of the ethyl groups.

Nucleus	Predicted Chemical Shift (ppm)	Multiplicity
$^1\text{H} (-\text{CH}_3)$	~0.9	Triplet
$^1\text{H} (-\text{CH}_2-)$	~0.5	Quartet
$^1\text{H} (\text{Si-H})$	~3.8	Multiplet
$^{13}\text{C} (-\text{CH}_3)$	~7	-
$^{13}\text{C} (-\text{CH}_2-)$	~4	-

Infrared (IR) Spectroscopy

The infrared spectrum of **diethylsilane** exhibits characteristic absorption bands that correspond to the vibrational modes of its functional groups.[2][10][11]

Wavenumber (cm ⁻¹)	Assignment	Intensity
~2950	C-H stretch (asymmetric)	Strong
~2870	C-H stretch (symmetric)	Strong
~2130	Si-H stretch	Strong
~1460	C-H bend (methylene)	Medium
~1380	C-H bend (methyl)	Medium
~1235	Si-CH ₂ wag	Medium
~1010	C-C stretch	Medium
~965	Si-H bend	Strong
~720	Si-C stretch	Strong

Mass Spectrometry

The electron ionization (EI) mass spectrum of **diethylsilane** shows a characteristic fragmentation pattern. The molecular ion peak (M^+) at $m/z = 88$ is often of low intensity.[2] Common fragmentation pathways for alkylsilanes involve the loss of alkyl radicals and hydrogen.[12][13][14]

- $m/z = 59$: Loss of an ethyl group ($[M - C_2H_5]^+$). This is often a prominent peak.
- $m/z = 58$: Loss of an ethyl group and a hydrogen atom.
- $m/z = 43$: This could correspond to $[SiH_3]^+$ with rearrangement or other fragment ions.
- $m/z = 31$: This could correspond to $[SiH_3]^+$.

Safety Information

Diethylsilane is a highly flammable liquid and vapor.[1] It is harmful if swallowed and causes skin and eye irritation.[2] It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment, including safety glasses, gloves, and a lab coat, should be

worn. Keep away from heat, sparks, and open flames. Store in a tightly closed container in a cool, dry, and well-ventilated area.

Conclusion

This technical guide has provided a detailed overview of the chemical properties, molecular structure, reactivity, and spectroscopic characteristics of **diethylsilane**. The experimental protocols for its synthesis and use as a reducing agent offer practical guidance for researchers. The compiled data and visualizations serve as a valuable resource for scientists and professionals in the fields of chemistry and drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Diethylsilane | 542-91-6 | FD61147 | Biosynth [biosynth.com]
- 2. Diethylsilane | C4H12Si | CID 68337 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. d-nb.info [d-nb.info]
- 4. researchgate.net [researchgate.net]
- 5. C=O reduction to CH₂ - Wordpress [reagents.acsgcipr.org]
- 6. ntrs.nasa.gov [ntrs.nasa.gov]
- 7. Diethyldichlorosilane | C4H10Cl₂Si | CID 15589 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. DIMETHYLSILANE(1111-74-6) 1H NMR spectrum [chemicalbook.com]
- 10. Diethylsilane [webbook.nist.gov]
- 11. Diethylsilane [webbook.nist.gov]
- 12. "Mass Spectra of Silanes. Multiple Rearrangements and Bonding to Silico" by Donald R. Dimm, Charles Wilkie et al. [epublications.marquette.edu]
- 13. chemguide.co.uk [chemguide.co.uk]

- 14. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Chemical Properties and Structure of Diethylsilane]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b7801327#diethylsilane-chemical-properties-and-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com